molecular formula C27H31Cl2NO9 B12712946 2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate CAS No. 40680-83-9

2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate

Cat. No.: B12712946
CAS No.: 40680-83-9
M. Wt: 584.4 g/mol
InChI Key: PPFJVURFOSFLAN-BTJKTKAUSA-N
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Description

2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate is a complex organic compound characterized by its unique structure, which includes a benzofuran ring, dichlorophenyl group, and a hydroxypropyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate involves multiple steps, starting with the preparation of the benzofuran core. This is typically achieved through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions. The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, followed by reduction to form the hydroxypropyl chain. The final step involves the formation of the azanium ion and the esterification with (Z)-4-hydroxy-4-oxobut-2-enoate .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and acylation steps, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxypropyl chain can yield a ketone or carboxylic acid, while substitution of the methoxy groups can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. The dichlorophenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The benzofuran ring can intercalate with DNA, leading to potential anticancer effects. The hydroxypropyl chain and azanium ion may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorophenethylamine: Shares the dichlorophenyl group but lacks the benzofuran ring and hydroxypropyl chain.

    5-(3,4-Dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: Contains the dichlorophenyl group and a different heterocyclic core.

    3-(3,4-Dichlorophenyl)-1-[3-(diethylamino)propyl]-4-(3-octanylamino)-1H-pyrrole-2,5-dione: Features the dichlorophenyl group and a pyrrole ring

Uniqueness

The uniqueness of 2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate lies in its combination of functional groups and structural elements, which confer specific chemical reactivity and potential biological activity not found in the similar compounds listed above .

Properties

CAS No.

40680-83-9

Molecular Formula

C27H31Cl2NO9

Molecular Weight

584.4 g/mol

IUPAC Name

2-[[5-[3-(3,4-dichlorophenyl)-1-hydroxypropyl]-4,7-dimethoxy-1-benzofuran-6-yl]oxy]ethyl-dimethylazanium;(Z)-4-hydroxy-4-oxobut-2-enoate

InChI

InChI=1S/C23H27Cl2NO5.C4H4O4/c1-26(2)10-12-31-22-19(18(27)8-6-14-5-7-16(24)17(25)13-14)20(28-3)15-9-11-30-21(15)23(22)29-4;5-3(6)1-2-4(7)8/h5,7,9,11,13,18,27H,6,8,10,12H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

PPFJVURFOSFLAN-BTJKTKAUSA-N

Isomeric SMILES

C[NH+](C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC(=C(C=C3)Cl)Cl)O)OC)OC.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

C[NH+](C)CCOC1=C(C2=C(C=CO2)C(=C1C(CCC3=CC(=C(C=C3)Cl)Cl)O)OC)OC.C(=CC(=O)[O-])C(=O)O

Origin of Product

United States

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